

Spectroscopic data for Dimethyl pimelate (NMR, IR, MS)

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Compound of Interest

Compound Name: *Dimethyl pimelate*

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An In-depth Technical Guide to the Spectroscopic Data of **Dimethyl Pimelate**

This guide provides a comprehensive overview of the spectroscopic data for **Dimethyl pimelate** (CAS No: 1732-08-7), tailored for researchers, scientists, and professionals in drug development.^{[1][2][3]} It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Furthermore, this document outlines the experimental protocols for obtaining such data and includes a logical workflow diagram for spectroscopic analysis.

Molecular Structure:

- Chemical Name: Dimethyl heptanedioate^{[4][5]}
- Synonyms: **Dimethyl pimelate**, Pimelic acid dimethyl ester^{[4][5]}
- Molecular Formula: C₉H₁₆O₄^{[1][3][4]}
- Molecular Weight: 188.22 g/mol ^{[3][4]}
- Chemical Structure: CH₃O₂C(CH₂)₅CO₂CH₃

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for **Dimethyl pimelate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Data for **Dimethyl Pimelate** (Solvent: CDCl_3 , Reference: TMS, Field Strength: 400 MHz)[1][6]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.67	Singlet (s)	6H	N/A	2 x O-CH ₃
2.30	Triplet (t)	4H	7.5 Hz	2 x -CH ₂ -COO-
1.63	Quintet	4H	7.5 Hz	2 x -CH ₂ -CH ₂ COO-
1.35	Multiplet (m)	2H	N/A	-CH ₂ -CH ₂ -CH ₂ -

Table 2: ^{13}C NMR Data for **Dimethyl Pimelate** (Solvent: CDCl_3)[1][7]

Chemical Shift (δ) ppm	Assignment
174.1	2 x C=O
51.4	2 x O-CH ₃
34.0	2 x -CH ₂ -COO-
28.8	-CH ₂ -CH ₂ -CH ₂ -
24.8	2 x -CH ₂ -CH ₂ COO-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for **Dimethyl Pimelate** (Sample Preparation: Liquid Film)[1]

Frequency (cm ⁻¹)	Intensity	Assignment
2950, 2855	Strong	C-H stretch (alkane)
1738	Strong, Sharp	C=O stretch (ester)
1437	Medium	C-H bend (CH ₂)
1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data below corresponds to Electron Ionization (EI) Mass Spectrometry.[5]

Table 4: Mass Spectrometry Data for **Dimethyl Pimelate**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
188	5	[M] ⁺ (Molecular Ion)
157	45	[M - OCH ₃] ⁺
129	100	[M - COOCH ₃] ⁺
98	50	[C ₅ H ₆ O ₂] ⁺
87	60	[C ₄ H ₇ O ₂] ⁺
59	40	[COOCH ₃] ⁺
55	75	[C ₄ H ₇] ⁺

Experimental Protocols

The following are generalized but detailed protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution is prepared by dissolving approximately 10-20 mg of **Dimethyl pimelate** in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3).^{[6][7]} A small amount of an internal standard, such as Tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.
- **Data Acquisition:** The prepared sample is transferred to a 5 mm NMR tube. The data is acquired on a 400 MHz NMR spectrometer.^{[1][6]} For ^1H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.^[8] For ^{13}C NMR, a proton-decoupled sequence is used with a wider spectral window, a $30\text{-}45^\circ$ pulse, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed, and the signals are integrated. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol

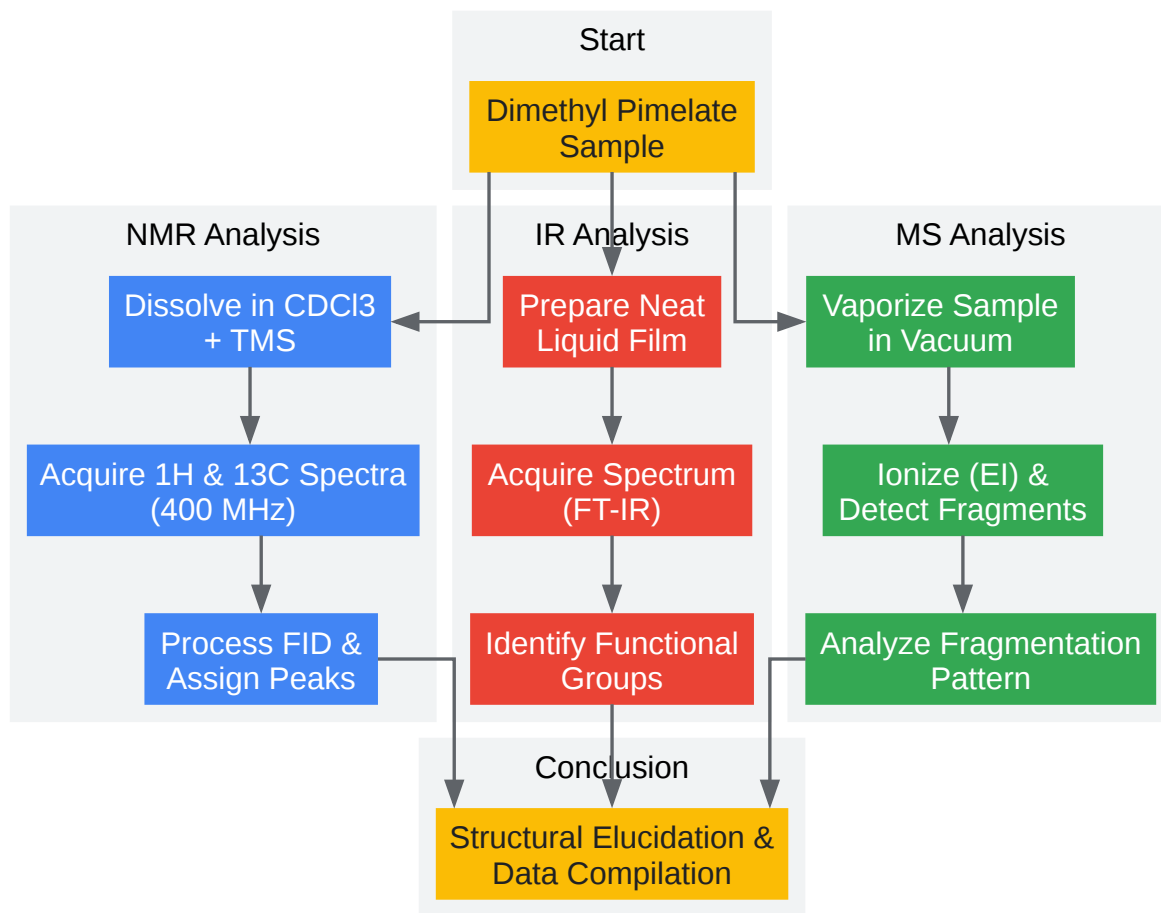
- **Sample Preparation (Neat/Liquid Film):** As **Dimethyl pimelate** is a liquid at room temperature, the neat liquid film method is appropriate.^{[3][9]} A single drop of the liquid is placed on the surface of a salt plate (e.g., KBr or NaCl). A second salt plate is carefully placed on top to create a thin, uniform film of the sample between the plates.^[10]
- **Data Acquisition:** The salt plate assembly is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer chamber is collected first.^[9] Subsequently, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum. Data is typically collected over a range of 4000 to 400 cm^{-1} .
- **Data Analysis:** The resulting spectrum is analyzed to identify the key absorption bands. The frequencies of these bands (in cm^{-1}) are correlated with specific molecular vibrations and functional groups.

Mass Spectrometry Protocol

- **Sample Introduction:** A small amount of the **Dimethyl pimelate** sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by Gas Chromatography (GC/MS). The sample is vaporized in a high vacuum environment.
- **Ionization (Electron Ionization - EI):** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and also induces fragmentation into smaller, charged ions.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z , which reveals the molecular weight and provides a fragmentation "fingerprint" of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Dimethyl pimelate**.



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Caption: Workflow for Spectroscopic Analysis of **Dimethyl Pimelate**.

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